molecular formula C8H13N3O B14403943 (2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide CAS No. 87446-88-6

(2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide

Cat. No.: B14403943
CAS No.: 87446-88-6
M. Wt: 167.21 g/mol
InChI Key: ALKVKWDSOXJFEQ-UHFFFAOYSA-N
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Description

(2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide is an organic compound with a unique structure that features both amino and imino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide typically involves the reaction of prop-2-en-1-amine with glyoxal in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Prop-2-en-1-amine} + \text{Glyoxal} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The amino and imino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of diamines.

    Substitution: Formation of substituted amides and imines.

Scientific Research Applications

(2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its unique structure allows it to interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both amino and imino groups in this compound provides unique reactivity and binding properties, distinguishing it from other similar compounds.

Properties

CAS No.

87446-88-6

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-amino-N-prop-2-enyl-2-prop-2-enyliminoacetamide

InChI

InChI=1S/C8H13N3O/c1-3-5-10-7(9)8(12)11-6-4-2/h3-4H,1-2,5-6H2,(H2,9,10)(H,11,12)

InChI Key

ALKVKWDSOXJFEQ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C(=NCC=C)N

Origin of Product

United States

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